[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid
Overview
Description
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups (OH). They are known for their stability and mild Lewis acidity, making them important in organic synthesis .
Synthesis Analysis
There are numerous methods to synthesize boronic acids. One common method involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
Boronic acids are planar compounds with a boron atom that is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids are used in various chemical reactions, including Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
Phenylboronic acid, a type of boronic acid, is a white to yellow powder that is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[[(2,5-difluorobenzoyl)amino]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF2NO3/c16-11-5-6-13(17)12(7-11)14(19)18-8-9-1-3-10(4-2-9)15(20)21/h1-7,20-21H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWIOYAQEBTUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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